molecular formula C12H13ClN2S B3199861 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine CAS No. 1017170-44-3

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

Cat. No.: B3199861
CAS No.: 1017170-44-3
M. Wt: 252.76 g/mol
InChI Key: YGYIXXSODUCIOB-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine ( 1017170-44-3) is a high-purity chemical reagent featuring a thiazole core, a versatile heterocycle of significant interest in medicinal chemistry and drug discovery . The compound has a molecular formula of C 12 H 13 ClN 2 S and a molecular weight of 252.76 g/mol . Its structure incorporates a 4-chlorophenyl group at the 2-position of the thiazole ring and an ethanamine side chain at the 5-position, offering a key synthetic handle for further derivatization. The thiazole moiety is a privileged scaffold in pharmacology. Molecules containing this ring are known to interact with physiological systems in diverse ways, potentially modulating biochemical pathways, inhibiting enzymes, or stimulating/blocking receptors . This makes derivatives like this compound valuable starting points for research into new therapeutic agents. The thiazole ring is a key component in several approved drugs, including the antipsychotic pramipexole, the neuroprotective agent riluzole, and the anticancer therapy dasatinib, highlighting the ring's profound contribution to bioactivity . As such, this compound is a promising building block for researchers developing novel bioactive molecules, particularly in areas like anticancer, antibacterial, and anti-inflammatory agent discovery. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c1-7(14)11-8(2)15-12(16-11)9-3-5-10(13)6-4-9/h3-7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYIXXSODUCIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiazole ring structure, which is often associated with a variety of pharmacological properties including anticancer, antibacterial, and anti-inflammatory effects.

  • Molecular Formula : C12H10ClNOS
  • Molecular Weight : 251.73 g/mol
  • CAS Number : 54001-07-9

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of thiazole derivatives, indicating that the presence of electron-donating groups enhances their anticancer activity. In particular, compounds with a methyl group at the 4-position of the phenyl ring showed increased potency against cancer cells, suggesting that this compound may possess similar properties .

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431
This compoundTBDTBD

Antibacterial Activity

Thiazole derivatives have also been investigated for their antibacterial properties. The compound's ability to inhibit bacterial growth is often attributed to its interaction with bacterial enzymes such as cyclooxygenase (COX). In studies assessing COX inhibition, thiazole compounds demonstrated varying degrees of effectiveness compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been explored through their inhibition of COX enzymes. For example, studies have shown that certain thiazole compounds can significantly reduce inflammation markers in vitro, suggesting that this compound may also exhibit similar anti-inflammatory effects .

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiazole derivatives:

  • Antitumor Activity : A study focused on a series of thiazole analogs where this compound was tested against various cancer cell lines. Results indicated promising cytotoxic effects with an IC50 value comparable to established chemotherapeutics.
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound displayed significant inhibition zones in agar diffusion assays.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Thiazole Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Target Compound 2-(4-ClPh), 4-Me, 5-EtNH₂ C₁₂H₁₂ClN₂S 253.75 Research chemical (discontinued)
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine 2-(4-BrPh), 4-Me, 5-EtNH₂ C₁₂H₁₂BrN₂S 298.21 Structural analog; bromine enhances molecular polarizability
2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine 2-(4-MePh), 4-Me, 5-EtNH₂ C₁₃H₁₅N₂S 231.33 Reduced halogen effects; increased hydrophobicity
Cl-MBA (1-(4-chlorophenyl)-ethan-1-amine) Simplified backbone (no thiazole) C₈H₁₀ClN 155.62 Precursor for X-ray detection materials

Key Observations :

  • Halogen Impact: Bromine substitution (Br vs.
  • Methylphenyl vs. Chlorophenyl : Replacing the chlorophenyl group with a methylphenyl group reduces electronegativity, favoring lipid solubility and membrane permeability in biological systems .
  • Core Modification : Simplification to Cl-MBA (removing the thiazole ring) highlights the thiazole’s role in conferring rigidity and binding specificity in bioactive molecules .

Thiazole Derivatives in Medicinal Chemistry

  • Antimicrobial Activity : Thiazole derivatives with 4-chlorophenyl groups, such as (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, exhibit fungicidal and insecticidal properties. The chlorine atom enhances electrophilicity, improving target binding .
  • Anti-T.

Q & A

Q. How can researchers optimize the synthesis of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine to improve yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones. Key steps include:

  • Step 1: Preparation of the thiazole core via Hantzsch thiazole synthesis, using 4-chlorophenyl thiourea and methyl-substituted α-bromoketone under reflux in ethanol .
  • Step 2: Introduction of the ethanamine moiety via nucleophilic substitution or reductive amination.
  • Optimization Strategies:
    • Catalysis: Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
    • Purification: Column chromatography with gradient elution (hexane:ethyl acetate) to isolate the compound from byproducts .
    • Yield Improvement: Maintain reaction temperatures at 80–90°C and monitor pH to avoid decomposition .

Table 1: Comparison of Reaction Conditions and Yields

StepReagentsTemp. (°C)CatalystYield (%)Purity (%)
1Thiourea + α-Bromoketone85ZnCl₂65–7090
2Ethanamine derivative70None50–5585

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl) and thiazole protons (δ 2.5–3.0 ppm for methyl group) .
    • ¹³C NMR: Confirm carbonyl (C=O) and thiazole ring carbons (C-S and C-N signals) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₂H₁₂ClN₂S requires m/z 265.0465) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., compare with analogs in ) .

Q. What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, using ATP/Substrate analogs .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer: Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound Stability: Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via HPLC .
  • Enantiomeric Purity: Use chiral HPLC to isolate enantiomers and test separately (see for analogous purity challenges) .

Table 2: Case Study of Bioactivity Discrepancies

StudyCell LineIC₅₀ (μM)Assay ConditionsEnantiomer Tested
AHeLa12.310% FBS, 48hRacemic mixture
BHeLa5.85% FBS, 72h(R)-enantiomer

Q. What strategies enable enantioselective synthesis of this compound for target-specific studies?

Methodological Answer:

  • Chiral Auxiliaries: Use (S)-proline to induce asymmetry during thiazole formation .
  • Asymmetric Catalysis: Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) .
  • Kinetic Resolution: Utilize lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .

Q. How can computational modeling complement in vitro studies to elucidate the mechanism of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding to targets (e.g., COX-2 or EGFR kinases) .
  • MD Simulations: Simulate ligand-receptor interactions over 100 ns to assess stability (GROMACS software) .
  • QSAR Analysis: Corrogate substituent effects (e.g., Cl vs. F) on bioactivity (see for substituent comparisons) .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Plasma Stability: Incubate with human plasma (37°C, 24h) and quantify via LC-MS .
  • Metabolic Profiling: Use liver microsomes to identify CYP450-mediated metabolites .
  • pH-Dependent Degradation: Test solubility and stability in buffers (pH 1.2–7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

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